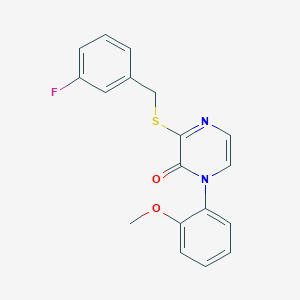

3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

3-[(3-fluorophenyl)methylsulfanyl]-1-(2-methoxyphenyl)pyrazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S/c1-23-16-8-3-2-7-15(16)21-10-9-20-17(18(21)22)24-12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFRZFQQDXANEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C(C2=O)SCC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-fluorobenzyl group: This step may involve nucleophilic substitution reactions using 3-fluorobenzyl halides.

Thioether formation:

Methoxy group introduction: The methoxy group can be introduced via methylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: Potential therapeutic applications due to its unique chemical structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine and methoxy groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of pyrazinone and pyrazolo-pyrimidinone derivatives. Key structural analogues include:

Biological Activity

3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one is a synthetic organic compound belonging to the pyrazinone class, which has garnered attention for its diverse biological activities and potential medicinal applications. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activity of 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one can be attributed to its unique chemical structure, which includes a fluorobenzyl group, a methoxy group, and a thioether moiety. These features suggest potential interactions with various biological targets, including enzymes and receptors.

Key Biological Activities

-

Antimicrobial Activity :

- Compounds similar to 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one have demonstrated significant antimicrobial properties. For instance, related pyrazole derivatives have shown minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, with values as low as 0.22 μg/mL .

-

Anticancer Potential :

- Pyrazole derivatives exhibit promising anticancer activity. In studies involving various cancer cell lines (e.g., MCF7, A549), compounds structurally related to 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one have shown IC50 values ranging from 3.79 to 42.30 µM, indicating effective cytotoxicity against these cells .

-

Anti-inflammatory Effects :

- The presence of methoxy and thioether groups is often linked to anti-inflammatory properties in similar compounds, suggesting that this pyrazinone may also exhibit such effects through modulation of inflammatory pathways.

The mechanism through which 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one exerts its biological effects likely involves interactions with specific proteins or enzymes. The fluorine atom may enhance the compound's binding affinity and metabolic stability, while the methoxy group can influence solubility and permeability across cellular membranes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds in this class:

| Compound | Functional Groups | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one | Fluorobenzyl, Methoxy, Thioether | Antimicrobial, Anticancer | TBD |

| 3-((3-chlorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one | Chlorobenzyl, Methoxy, Thioether | Moderate Anticancer | TBD |

| 3-((3-bromobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one | Bromobenzyl, Methoxy, Thioether | Low Anticancer | TBD |

This table illustrates how variations in substituents can significantly influence the biological activity of related compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in drug discovery:

- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives for their antimicrobial properties against various pathogens. The most active compound demonstrated an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong antibacterial efficacy .

- Cytotoxicity in Cancer Models : Research involving MCF7 and A549 cell lines showed that certain derivatives exhibited significant cytotoxicity with IC50 values under 50 µM, suggesting that modifications to the pyrazole structure can enhance anticancer activity .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-((3-fluorobenzyl)thio)-1-(2-methoxyphenyl)pyrazin-2(1H)-one?

Methodological Answer:

The synthesis of pyrazinone derivatives typically involves multi-step reactions with careful control of parameters:

- Solvent Selection: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred for thioether bond formation, as they enhance nucleophilic substitution efficiency .

- Temperature Optimization: Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .

- Purification: Column chromatography with ethyl acetate/hexane gradients or recrystallization improves purity .

- Intermediate Monitoring: Thin-layer chromatography (TLC) is critical to track reaction progress and isolate intermediates .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and detects impurities. For example, the 3-fluorobenzyl group’s aromatic protons appear as distinct multiplets in δ 7.2–7.4 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M + Na]+ peaks) with precision ≤2 ppm error .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Basic: How can researchers screen the biological activity of this compound?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity) .

- Cell Viability: MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .

- Target Binding: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with proteins like GPCRs .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent Modulation: Replace the 3-fluorobenzyl group with electron-withdrawing groups (e.g., -CF3) to enhance target affinity .

- Pharmacophore Mapping: Computational tools (e.g., Schrödinger’s Phase) identify critical interactions, such as hydrogen bonding with the pyrazinone carbonyl .

- Bioisosteric Replacement: Substitute the thioether with sulfone to improve metabolic stability .

Advanced: What mechanistic approaches elucidate its interaction with biological targets?

Methodological Answer:

- X-ray Crystallography: Resolve co-crystal structures with target proteins (e.g., kinases) to identify binding motifs .

- Molecular Dynamics Simulations: Analyze ligand-protein stability over 100-ns trajectories using AMBER or GROMACS .

- Kinetic Studies: Measure IC50 shifts under varying ATP concentrations to determine competitive/non-competitive inhibition .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation: Replicate assays with standardized protocols (e.g., CLSI guidelines) to exclude batch variability .

- Off-Target Profiling: Use proteome-wide affinity capture to identify unintended interactions .

- Metabolite Analysis: LC-MS/MS detects active metabolites that may explain discrepancies in potency .

Advanced: What computational tools predict the compound’s 3D conformation and reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Docking Simulations (AutoDock Vina): Screen against target libraries (e.g., PDB) to prioritize in vitro testing .

- ADMET Prediction: SwissADME or ADMETLab2.0 forecast bioavailability and toxicity risks .

Advanced: How to assess chemical stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation: Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC .

- Light/Oxygen Sensitivity: Conduct accelerated stability studies under ICH Q1B guidelines using controlled light chambers .

- Metabolic Stability: Liver microsome assays (human/rat) quantify half-life and CYP450-mediated oxidation .

Advanced: What strategies separate enantiomers of chiral analogs?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases .

- Crystallization-Induced Diastereomer Resolution: Form diastereomeric salts with tartaric acid derivatives .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Advanced: How to integrate multi-omics data for mechanistic insights?

Methodological Answer:

- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .

- Proteomics: TMT-labeled LC-MS/MS quantifies target protein expression changes .

- Metabolomics: NMR-based metabolic profiling links compound exposure to pathway alterations (e.g., glycolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.